2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H23BO3 and its molecular weight is 226.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Prodrug Evaluation
In scientific research, the compound 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily studied in the context of its synthesis and potential as a prodrug or a part of a larger molecular structure. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. Saari et al. (1984) synthesized and evaluated methyldopa esters as potential prodrugs, revealing insights into the structural requirements for latentiation of active compounds. They found that the esters they studied were viable prodrugs, converting into the active drug methyldopa in the body. This study illuminates the broader context in which compounds like this compound might be used, particularly in the synthesis and evaluation of potential prodrugs (Saari et al., 1984).
Cardiovascular and Central Nervous System (CNS) Applications
The compound also appears in studies related to cardiovascular and CNS applications. Hefti et al. (1990) investigated a novel calcium antagonist and its comparison with verapamil in rat models, contributing to the understanding of the treatment of hypertension. This research may provide a backdrop for considering the role of related compounds in cardiovascular health (Hefti et al., 1990).
In CNS-related research, Touzeau et al. (2003) synthesized and evaluated benzoxazine derivatives as potential antihypertensive agents, providing insights into the interaction of such compounds with receptors and their effects on blood pressure and heart rate (Touzeau et al., 2003). Similarly, Fookes et al. (2008) synthesized compounds for studying peripheral benzodiazepine receptors using positron emission tomography, contributing to the understanding of neurodegenerative disorders (Fookes et al., 2008).
Anti-Inflammatory Applications
Zeng et al. (2015) synthesized novel glucosamine mimetic peptides and evaluated their anti-inflammatory activity, indicating potential therapeutic applications in inflammation and immune-related conditions (Zeng et al., 2015).
Metabolic and Pharmacokinetic Studies
The compound's metabolic and pharmacokinetic properties have been studied, as illustrated by Yoshimura et al. (1986) who researched the oral absorption of esters in mice, contributing to the understanding of drug delivery and bioavailability (Yoshimura et al., 1986).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-yloxyprop-1-en-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-9(2)14-8-10(3)13-15-11(4,5)12(6,7)16-13/h9H,3,8H2,1-2,4-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEUSCGAWVFASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.